molecular formula C10H10F4O2 B7996590 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-propanol

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-propanol

Cat. No.: B7996590
M. Wt: 238.18 g/mol
InChI Key: BRFNQLVVDXIOFN-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-propanol is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The aromatic ring can undergo reduction reactions to form different hydrogenated derivatives.

    Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-propanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-propanol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)benzaldehyde
  • (E)-3-(4-(trifluoromethoxy)phenyl)propanoic acid
  • N-(4-(trifluoromethoxy)phenyl)urea

Comparison: 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-propanol is unique due to the presence of both a trifluoromethoxy group and a propanol chain. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds that may only contain one of these functional groups .

Properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O2/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h3-5,8,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFNQLVVDXIOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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